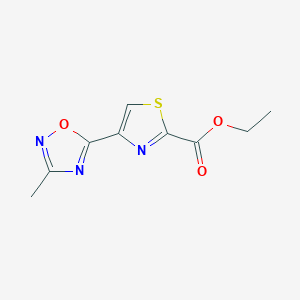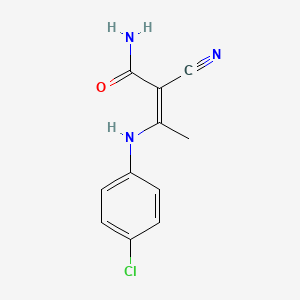
3-(4-Chloroanilino)-2-cyano-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloroanilino)-2-cyano-2-butenamide, also known as 3-Chloro-2-cyano-2-butenamide or CCCB, is a chemical compound belonging to the group of cyanoamides. It is a colorless solid with a melting point of 64.5 °C and a boiling point of 204.4 °C. It is insoluble in water, but soluble in organic solvents such as alcohols, ethers and chlorinated hydrocarbons. CCCB is used as a reagent in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Highly Substituted Indolines and Indoles : Ynamides react with conjugated enynes to form substituted indolines, which undergo oxidation to yield indoles. These cycloaddition substrates are assembled from derivatives of 3-butynylamine, indicating a potential application for compounds like 3-(4-Chloroanilino)-2-cyano-2-butenamide in complex organic syntheses (Dunetz & Danheiser, 2005).
Formation of 2-Butenamides and 2-Buten-4-olides : Phenyl or 4-chlorophenyl-substituted olefins, when reacted with α-cyanoacetamide in the presence of manganese(III) acetate, lead to the formation of 2-butenamides and 2-buten-4-olides. This process, potentially involving compounds like 3-(4-Chloroanilino)-2-cyano-2-butenamide, is significant in organic synthesis (Sato, Nishino, & Kurosawa, 1987).
Photophysical and Electrochemical Properties
Photophysical and Electrochemical Studies : Compounds like 3-(4-Chloroanilino)-2-cyano-2-butenamide may be explored for their photophysical properties, as similar compounds have been shown to exhibit unique emission properties in specific environments, as seen in the study of Cu(I) and Ni(II) complexes (Kuang et al., 2002).
Mechanofluorochromic Properties : The effect of stacking mode on the mechanofluorochromic properties of derivatives like 3-aryl-2-cyano acrylamide derivatives has been studied, indicating potential applications in the development of new materials with unique optical properties (Song et al., 2015).
Environmental and Biological Applications
Dehalogenation by Microorganisms : Chloroaniline-based compounds, which include derivatives like 3-(4-Chloroanilino)-2-cyano-2-butenamide, have been studied for their biodegradation in methanogenic aquifers, suggesting potential environmental applications in bioremediation (Kuhn & Suflita, 1989).
Oxidation Studies : Studies on the oxidation of compounds in aqueous solutions, such as the ozonation of diclofenac, provide insights into the chemical behavior of related compounds like 3-(4-Chloroanilino)-2-cyano-2-butenamide in environmental settings (Sein et al., 2008).
Mechanism of Action
Target of Action
The primary target of 3-(4-Chloroanilino)-2-cyano-2-butenamide is the enzyme Beta-lactamase in Escherichia coli (strain K12) . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against beta-lactam antibiotics such as penicillins, cephamycins, and carbapenems .
Mode of Action
It has been suggested that the compound interacts with the binding pocket of beta-lactamase via residues ser64, lys67, tyr150, asn152, tyr221, lys315, and ala318 . This interaction could potentially inhibit the activity of the enzyme, thereby preventing the degradation of beta-lactam antibiotics .
Biochemical Pathways
It is known that chloroaniline derivatives can be degraded by bacteria through a process that involves initial hydroxylation . This suggests that the compound might be metabolized in a similar manner.
Result of Action
Its interaction with beta-lactamase suggests that it could potentially enhance the efficacy of beta-lactam antibiotics by preventing their degradation .
properties
IUPAC Name |
(Z)-3-(4-chloroanilino)-2-cyanobut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7(10(6-13)11(14)16)15-9-4-2-8(12)3-5-9/h2-5,15H,1H3,(H2,14,16)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKJUWVWNUJUBR-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)N)/NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloroanilino)-2-cyano-2-butenamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

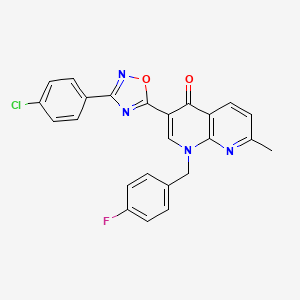
![(E)-3-(4-(dimethylamino)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2962344.png)
![3-((4-bromophenyl)sulfonyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2962346.png)

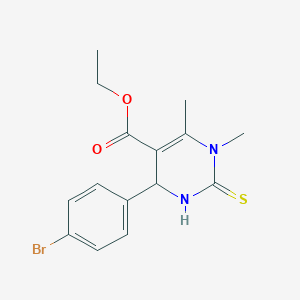
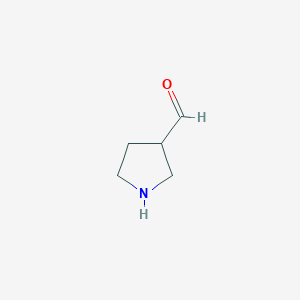
![N-[[4-(3-Methoxyphenyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2962350.png)
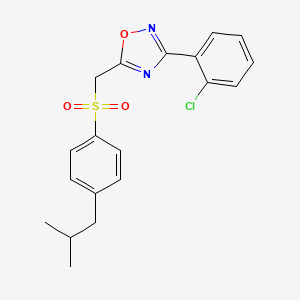
![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2962357.png)
![5-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2962358.png)
![4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2962360.png)
